Cas no 10604-21-4 (4-Carboxy-3-phenylcinnoline)

4-Carboxy-3-phenylcinnoline is a cinnoline derivative featuring a carboxyl group at the 4-position and a phenyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its rigid cinnoline core and functional groups enable precise structural modifications, making it valuable for designing bioactive molecules or coordination complexes. The carboxyl group enhances solubility and reactivity, facilitating further derivatization. Its well-defined structure and stability under various conditions make it suitable for research applications in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
4-Carboxy-3-phenylcinnoline structure
4-Carboxy-3-phenylcinnoline structure
Product Name:4-Carboxy-3-phenylcinnoline
CAS No:10604-21-4
MF:C15H10N2O2
MW:250.252103328705
CID:134033
PubChem ID:5709072
Update Time:2025-06-15

4-Carboxy-3-phenylcinnoline Chemical and Physical Properties

Names and Identifiers

    • 4-Cinnolinecarboxylicacid, 3-phenyl-
    • 3-phenylcinnoline-4-carboxylic acid
    • 3-Phenyl-cinnolin-4-carbonsaeure
    • 3-Phenyl-cinnolin-carbonsaeure-(4)
    • 3-phenyl-cinnoline-4-carboxylic acid
    • 4-Carboxy-3-phenyl-cinnolin
    • HMS555F10
    • BUTTPARK 30\08-37
    • 4-Carboxy-3-phenylcinnoline, 4-Carboxy-3-phenyl-1,2-benzodiazine, (4-Carboxycinnolin-3-yl)benzene
    • DTXSID50420774
    • Maybridge1_004872
    • FT-0616340
    • CHEMBL1478648
    • W-204598
    • SR-01000003823
    • AKOS004913066
    • CS-0206398
    • BS-25732
    • MFCD00219795
    • SCHEMBL2410295
    • KSC-20-078
    • SMR000567761
    • 3-phenylcinnoline-4-carboxylic acid, AldrichCPR
    • 3-PHENYLCINNOLINE-4-CARBOXYLICACID
    • HMS2871H19
    • SR-01000003823-1
    • SR-01000003823-2
    • CCG-48989
    • 10604-21-4
    • MLS001182083
    • KUC107409N
    • Oprea1_031220
    • DB-059428
    • DTXCID40371620
    • 4-Carboxy-3-phenylcinnoline
    • MDL: MFCD00219795
    • Inchi: 1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H,(H,18,19)
    • InChI Key: UGJHDXUWDLKCDG-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C2C=CC=CC=2)N=NC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 250.07400
  • Monoisotopic Mass: 250.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.332
  • Melting Point: 216 °C
  • Boiling Point: 459.6°Cat760mmHg
  • Flash Point: 231.8°C
  • Refractive Index: 1.69
  • PSA: 63.08000
  • LogP: 2.99500
  • Vapor Pressure: Not available

4-Carboxy-3-phenylcinnoline Security Information

4-Carboxy-3-phenylcinnoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Carboxy-3-phenylcinnoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C181478-50mg
4-Carboxy-3-phenylcinnoline
10604-21-4
50mg
$ 50.00 2022-06-06
TRC
C181478-100mg
4-Carboxy-3-phenylcinnoline
10604-21-4
100mg
$ 65.00 2022-06-06
TRC
C181478-500mg
4-Carboxy-3-phenylcinnoline
10604-21-4
500mg
$ 115.00 2022-06-06
Fluorochem
017481-1g
3-Phenylcinnoline-4-carboxylic acid
10604-21-4
1g
£49.00 2022-03-01
Chemenu
CM485112-1g
3-Phenylcinnoline-4-carboxylic acid
10604-21-4 95%
1g
$*** 2023-04-03
Apollo Scientific
OR25692-5g
3-Phenylcinnoline-4-carboxylic acid
10604-21-4
5g
£200.00 2025-02-19
BAI LING WEI Technology Co., Ltd.
017481-1g
3-Phenylcinnoline-4-carboxylic acid
10604-21-4
1g
¥ 1078 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-261107-1 g
3-Phenylcinnoline-4-carboxylic acid,
10604-21-4
1g
¥1,279.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-261107A-2.5 g
3-Phenylcinnoline-4-carboxylic acid,
10604-21-4
2.5 g
¥2,813.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-261107-1g
3-Phenylcinnoline-4-carboxylic acid,
10604-21-4
1g
¥1279.00 2023-09-05

4-Carboxy-3-phenylcinnoline Related Literature

Additional information on 4-Carboxy-3-phenylcinnoline

Introduction to 4-Carboxy-3-phenylcinnoline (CAS No. 10604-21-4) in Modern Chemical and Pharmaceutical Research

4-Carboxy-3-phenylcinnoline, identified by the chemical abstracts service number 10604-21-4, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system, making it a versatile scaffold for drug discovery. The presence of both a carboxylic acid group and a phenyl substituent enhances its reactivity and functionality, opening up numerous possibilities for synthetic modifications and therapeutic applications.

The molecular structure of 4-Carboxy-3-phenylcinnoline consists of a central pyridine ring connected to a phenyl group at the 3-position and a carboxylic acid moiety at the 4-position. This arrangement imparts specific electronic and steric properties that influence its interactions with biological targets. The carboxylic acid group, in particular, serves as a key functional moiety for further derivatization, allowing chemists to explore various chemical transformations such as esterification, amidation, or coupling reactions. These modifications can tailor the compound’s solubility, bioavailability, and pharmacokinetic profiles, making it an attractive candidate for developing novel therapeutic agents.

In recent years, 4-Carboxy-3-phenylcinnoline has been extensively studied for its potential role in addressing various diseases, including cancer, neurodegenerative disorders, and infectious diseases. One of the most compelling areas of research has been its application in oncology. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in tumor proliferation and survival. For instance, modifications to the phenyl ring or the carboxylic acid group have been shown to enhance binding affinity to targets such as kinases or transcription factors that are aberrantly expressed in cancer cells. These findings have prompted further investigation into the development of 4-Carboxy-3-phenylcinnoline-based inhibitors as candidates for clinical trials.

Moreover, the structural features of 4-Carboxy-3-phenylcinnoline make it a promising scaffold for exploring new mechanisms of action against neurological disorders. Research has indicated that this compound can interact with specific receptors or ion channels in the brain, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease or Parkinson’s disease. The ability to fine-tune its chemical structure allows researchers to optimize its pharmacological properties, ensuring targeted delivery and reduced side effects. Preclinical studies have shown encouraging results when 4-Carboxy-3-phenylcinnoline derivatives are tested in animal models, highlighting their potential as future treatments for neurological conditions.

The synthesis of 4-Carboxy-3-phenylcinnoline (CAS No. 10604-21-4) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce sufficient quantities for both research and commercial purposes. The availability of high-quality starting materials and well-established synthetic protocols has facilitated rapid progress in exploring the therapeutic potential of this compound.

Recent innovations in computational chemistry have also played a crucial role in understanding the behavior of 4-Carboxy-3-phenylcinnoline at both molecular and cellular levels. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets by simulating its binding modes and affinity constants. These predictions guide experimental design and help identify optimal derivatives with enhanced efficacy or selectivity. Additionally, virtual screening methods have been employed to rapidly sift through large libraries of compounds based on their predicted biological activity, streamlining the drug discovery process.

The pharmacokinetic profile of 4-Carboxy-3-phenylcinnoline is another critical aspect that has been thoroughly investigated. Studies have examined its absorption, distribution, metabolism, excretion (ADME) properties to assess its suitability for therapeutic use. Modifications to the molecule can significantly impact these parameters; for example, introducing hydrophilic groups can improve water solubility while enhancing oral bioavailability. Such optimizations are essential for developing compounds that can be administered conveniently and effectively to patients.

Future directions in research on 4-Carboxy-3-phenylcinnoline (CAS No. 10604-21-4) include exploring its role in modulating immune responses and anti-inflammatory pathways. Preliminary data suggest that certain derivatives may interact with immune cells or cytokine networks, offering potential benefits in treating autoimmune diseases or chronic inflammation. Furthermore, nanotechnology-based delivery systems are being explored to enhance the targeted delivery of this compound to specific tissues or organs, thereby improving therapeutic outcomes while minimizing systemic side effects.

In conclusion,4-Carboxy-3-phenylcinnoline represents a valuable scaffold with broad applications in chemical biology and pharmaceutical research. Its unique structural features enable diverse functionalizations, making it suitable for addressing multiple therapeutic challenges across different disease areas. With ongoing advancements in synthetic chemistry、computational modeling、and drug delivery systems,the potential of this compound continues to expand,offering hope for innovative treatments in medicine.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd